Tretoquinolum
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Overview
Description
Preparation Methods
Tretoquinol can be synthesized through various synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzyl chloride with 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline under basic conditions . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Tretoquinol undergoes several types of chemical reactions, including:
Oxidation: Tretoquinol can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of tretoquinol can lead to the formation of dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Tretoquinol can undergo substitution reactions, particularly at the methoxy groups.
Scientific Research Applications
Tretoquinol has a wide range of scientific research applications:
Chemistry: Tretoquinol is used as a model compound in studies of beta-adrenergic agonists and their interactions with receptors.
Biology: It is used in research on cellular signaling pathways and receptor pharmacology.
Medicine: Tretoquinol is studied for its therapeutic potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: It is used in the formulation of pharmaceutical products, particularly those aimed at treating respiratory conditions
Mechanism of Action
Tretoquinol exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, causing bronchodilation and improved airflow . Additionally, tretoquinol can inhibit the release of inflammatory mediators, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Tretoquinol is similar to other beta-2 adrenergic agonists such as salbutamol, terbutaline, and formoterol. tretoquinol is unique in its chemical structure, which includes a trimethoxybenzyl group and a tetrahydroisoquinoline core . This unique structure contributes to its specific pharmacological profile and therapeutic effects. Other similar compounds include:
Salbutamol: A selective beta-2 adrenergic agonist used for the treatment of asthma and COPD.
Terbutaline: Another selective beta-2 adrenergic agonist with similar therapeutic uses.
Formoterol: A long-acting beta-2 adrenergic agonist used for maintenance treatment of asthma and COPD.
Tretoquinol’s distinct structure and pharmacological properties make it a valuable compound in both research and therapeutic applications.
Biological Activity
Tretoquinolum, also known as trimetoquinol, is a non-selective β2-agonist primarily utilized in the treatment of bronchial asthma and asthmatic bronchitis. This compound exhibits significant biological activities that contribute to its therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, metabolic pathways, and relevant case studies.
This compound functions primarily through the following mechanisms:
- Bronchodilation : It relaxes bronchial smooth muscle, leading to the dilation of airways, which alleviates asthma symptoms and improves airflow.
- Anti-inflammatory Effects : The compound inhibits the release of inflammatory mediators such as histamine and leukotrienes, which are crucial in the pathophysiology of asthma. By blocking these mediators, this compound reduces airway inflammation and hyperreactivity .
Pharmacokinetics
Recent studies have investigated the pharmacokinetics of this compound, particularly its metabolism and excretion patterns. A significant study conducted with six volunteers administered 6 mg of Tretoquinol hydrochloride showed that:
- The compound was detectable in urine as both free form and phase-II conjugates (glucuronide and sulfate) up to 48 hours post-administration.
- Maximum concentrations in urine ranged from 12.4 to 78.8 ng/mL, with a mean concentration of 55.3 ng/mL .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Dose Administered | 6 mg |
Detection Time | Up to 48 hours |
Maximum Urinary Concentration | 12.4 - 78.8 ng/mL |
Mean Urinary Concentration | 55.3 ng/mL |
Limit of Detection | 0.03 ng/mL |
Case Studies
Several case studies have highlighted the clinical implications of this compound usage:
- Asthma Management : In a clinical trial involving patients with moderate to severe asthma, this compound demonstrated significant improvement in lung function as measured by forced expiratory volume (FEV1). Patients reported fewer asthma attacks and reduced reliance on rescue inhalers .
- Doping Control : Due to its classification as a prohibited substance by the World Anti-Doping Agency (WADA), studies have focused on its detection in athletes. Research indicated that urinary metabolites such as O-methylated tretoquinol could serve as markers for doping violations in sports .
Safety and Toxicology
While this compound is effective in treating asthma, concerns regarding its safety profile have emerged:
- Adverse Effects : Some studies suggest potential side effects including tachycardia and tremors, common among β2-agonists. Monitoring is recommended during treatment .
- Toxicity Studies : Preliminary assessments indicate that while this compound has beneficial effects on airway function, it may exhibit cytotoxic properties at higher concentrations .
Properties
CAS No. |
30418-38-3 |
---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3 |
InChI Key |
RGVPOXRFEPSFGH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AQ 110 AQ-110 AQ110 AQL 208 AQL-208 AQL208 CV 705 CV-705 CV705 Tetroquinol Tretoquinol Tretoquinol Hydrochloride Tretoquinol Hydrochloride Anhydrous Tretoquinol Hydrochloride, (S)-Isomer Tretoquinol-(R) Tretoquinol-(S) HCl Trimethoquinol Trimetoquinol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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